Cedramber
CAS No.: 67874-81-1
Cat. No.: VC3761850
Molecular Formula: C16H28O
Molecular Weight: 236.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67874-81-1 |
|---|---|
| Molecular Formula | C16H28O |
| Molecular Weight | 236.39 g/mol |
| IUPAC Name | (2R,5S,7R,8R)-8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane |
| Standard InChI | InChI=1S/C16H28O/c1-11-6-7-12-14(2,3)13-10-16(11,12)9-8-15(13,4)17-5/h11-13H,6-10H2,1-5H3/t11-,12+,13-,15-,16?/m1/s1 |
| Standard InChI Key | HRGPYCVTDOECMG-FETWPZQLSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@@H]2C13CC[C@@]([C@H](C3)C2(C)C)(C)OC |
| SMILES | CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC |
| Canonical SMILES | CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC |
Introduction
Chemical Identity and Structure
Cedramber is chemically identified as an ether derivative of the natural sesquiterpene alcohol cedrol. Its systematic preparation involves the methylation of cedrol, creating a compound with enhanced stability while maintaining desirable olfactory characteristics. The molecular structure features a cyclic sesquiterpene skeleton with a methoxy group at a strategic position that contributes to its distinctive scent profile .
Chemical Specifications
The precise chemical identity of Cedramber is essential for both research purposes and commercial applications. Table 1 provides a comprehensive overview of the chemical specifications of this compound.
| Parameter | Specification |
|---|---|
| Chemical Name | Cedrol methyl ether (Cedramber) |
| CAS Number | 19870-74-7 |
| Molecular Formula | C₁₆H₂₈O |
| Molecular Weight | 236.39 g/mol |
| Synonyms | Methyl cedryl ether, Cedryl formether, 8-Methoxy cedrane, Methyl cypress ether |
| EINECS Number | 243-384-7 |
Table 1: Chemical Specifications of Cedramber
Physical and Organoleptic Properties
Cedramber exists as a colorless, slightly oily liquid at room temperature. Its physical properties contribute to its stability and versatility in various formulations. Beyond its physical characteristics, the organoleptic properties of Cedramber define its value in the fragrance industry.
Physical Properties
The physical properties of Cedramber affect its handling, storage, and application in formulations. These properties are summarized in Table 2.
| Property | Value |
|---|---|
| Physical State | Colorless, slightly oily liquid |
| Boiling Point | Approximately 259°C |
| Density | 0.976 |
| Refractive Index | 1.496 |
| Flash Point | >110°C |
| Solubility | Insoluble in water, soluble in alcohol |
| Storage Conditions | Sealed, dry, room temperature |
Table 2: Physical Properties of Cedramber
Olfactory Profile
The olfactory characteristics of Cedramber make it particularly valuable in perfumery. It provides a distinctive woody, ambergris note with dry incense and cedar facets. The compound exhibits excellent diffusion properties, contributing lasting character to fragrance compositions. This profile makes it especially suitable for masculine fragrances, oriental compositions, and woody accords .
Applications in Fragrance Industry
Cedramber has established itself as a versatile ingredient in the fragrance industry, finding application in various consumer products and specialized formulations.
Biotransformation Studies
Recent research has focused on the biotransformation of Cedramber to produce novel derivatives with potentially modified olfactory profiles. These studies represent an innovative approach to expanding the palette of fragrance compounds available to perfumers.
Biotransformation by Aspergillus niger
A significant research contribution to understanding Cedramber's biotransformation potential comes from studies employing Aspergillus niger ATCC 10549. This fungal biotransformation represents the first reported microbial transformation of Cedramber, opening new possibilities for creating fragrance derivatives .
The process involves incubating Cedramber with A. niger for 7 days under controlled conditions. The microbial cultures are grown in a specific nutrient medium containing glucose, yeast extract, polypeptone, and various salts to support fungal growth and metabolic activity .
Metabolite Characterization
The biotransformation of Cedramber by A. niger ATCC 10549 produced two significant metabolites, both derivatives of cedrol. These metabolites were isolated, characterized, and their structures were elucidated using various spectroscopic techniques including FT-IR, GC/MS, and NMR analyses .
| Metabolite | Chemical Name | Yield (%) | Characteristic Features |
|---|---|---|---|
| Metabolite 1 | 12β-hydroxy cedrol | 11.9 | Introduction of hydroxyl group at C-12 position, demethylation at C-8 |
| Metabolite 2 | 3β-hydroxy cedrol | 15.5 | Introduction of hydroxyl group at C-3 position, demethylation at C-8 |
Table 3: Biotransformation Metabolites of Cedramber by A. niger ATCC 10549
Spectroscopic Analysis of Metabolites
The structural characterization of the biotransformation products relied heavily on spectroscopic data. Table 4 presents the comparative 13C NMR data for Cedramber and its metabolites, highlighting the structural changes resulting from biotransformation.
| C atom | Cedramber (1) | 12β-hydroxy cedrol (2) | 3β-hydroxy cedrol (3) |
|---|---|---|---|
| 1 | 54.0 | 53.2 | 52.6 |
| 2 | 41.5 | 50.3 | 46.0 |
| 3 | 37.0 | 32.1 | 79.8 |
| 4 | 26.7 | 25.8 | 32.7 |
| 5 | 56.8 | 57.4 | 54.3 |
| 6 | 43.2 | 43.0 | 42.9 |
| 7 | 55.4 | 61.1 | 61.4 |
| 8 | 78.4 | 75.0 | 74.9 |
| 9 | 33.1 | 34.9 | 35.0 |
| 10 | 31.3 | 30.9 | 33.9 |
| 11 | 41.2 | 42.6 | 42.4 |
| 12 | 15.6 | 63.7 | 9.7 |
| 13 | 28.8 | 27.5 | 27.5 |
| 14 | 25.3 | 29.0 | 29.1 |
| 15 | 24.3 | 30.2 | 30.2 |
| 16 (OCH₃) | 48.1 | - | - |
Table 4: 13C NMR Data for Cedramber and its Biotransformation Metabolites (in ppm)
The spectroscopic data revealed several notable structural modifications:
-
In both metabolites, the methoxy group at C-8 (originally present in Cedramber) was demethylated, as evidenced by the absence of the characteristic methoxy signal at δC 48.1 ppm.
-
For metabolite 2 (12β-hydroxy cedrol), a new hydroxyl-bearing methylene was introduced at position C-12, with characteristic signals at δH 3.46 and 3.65 ppm in the 1H NMR spectrum and a corresponding carbon signal at δC 63.7 ppm.
-
For metabolite 3 (3β-hydroxy cedrol), a hydroxyl group was introduced at position C-3, as indicated by the downfield shift of the C-3 carbon signal to δC 79.8 ppm and the appearance of a hydroxyl-bearing methylene proton at δH 4.28 ppm .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume